![B1575005 Cancer/testis antigen 1 (87-100)](/img/no-structure.png)
Cancer/testis antigen 1 (87-100)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Immunogenicity and Vaccine Development
Cancer/testis (CT) antigens like Cancer/testis antigen 1 are primarily expressed in male germ cells within the testis and are aberrantly expressed in various types of cancers. This unique expression pattern makes them prime targets for cancer vaccine development due to their immunogenic nature. Clinical trials with antigens like MAGE-A and NY-ESO-1 are underway, leveraging the immune responses these antigens elicit in cancer patients (Scanlan et al., 2002).
Role in Cancer Immunotherapy
CT antigens are being explored as potential targets for immunotherapy in various human cancers. Their ability to induce spontaneous humoral and cell-mediated immune responses in cancer patients highlights their potential as cancer vaccine targets. This is especially pertinent in cancers that express these antigens more frequently in high-grade, late-stage cases (Caballero & Chen, 2009).
Biomarker Potential and Early Detection
Due to their specific expression in testis and various cancers, CT antigens like Cancer/testis antigen 1 could serve as biomarkers for early cancer detection. Their restricted expression in cancers and not in normal adult tissues enhances their potential as biomarkers (Ghafouri-Fard & Modarressi, 2009).
Understanding Cancer Biology
Investigating CT antigens can provide insights into oncogenesis. The aberrant expression of these antigens in tumors could be indicative of a neoplastic phenotype, contributing to characteristics such as immortality, invasiveness, and metastatic capacity. This understanding can aid in developing targeted cancer therapies (Simpson et al., 2005).
Diagnostic and Therapeutic Development
Recent discoveries of novel CT antigens have expanded the potential targets for cancer diagnosis and therapy. For instance, SPAG9, a new member of the cancer testis antigen family, has shown promise in the development of diagnostic and therapeutic methods, particularly in epithelial ovarian cancer (Garg et al., 2007).
properties
sequence |
LLEFYLAMPFATPM |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer/testis antigen 1 (87-100); NY-ESO-1 (87-100) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.